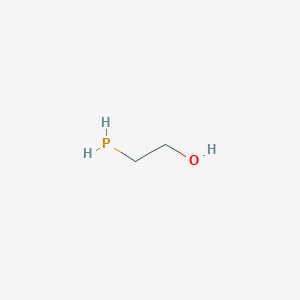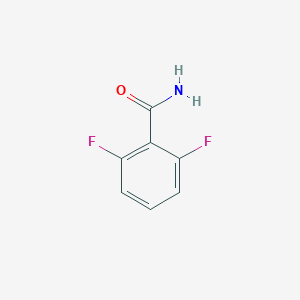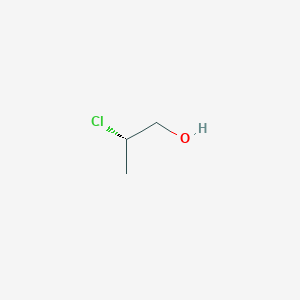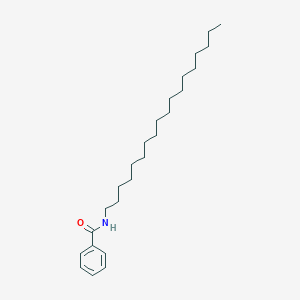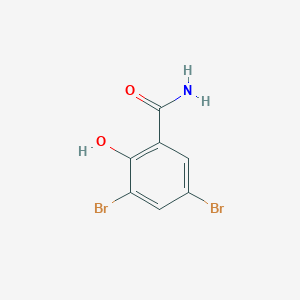
3,5-Dibromosalicylamide
Übersicht
Beschreibung
3,5-Dibromosalicylamide is a chemical compound with the molecular formula C7H5Br2NO2 . It has a molecular weight of 294.93 g/mol . The IUPAC name for this compound is 3,5-dibromo-2-hydroxybenzamide .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromosalicylamide consists of a benzene ring substituted with two bromine atoms at the 3rd and 5th positions, a hydroxyl group at the 2nd position, and an amide group at the 1st position . The InChI representation of the molecule isInChI=1S/C7H5Br2NO2/c8-3-1-4 (7 (10)12)6 (11)5 (9)2-3/h1-2,11H, (H2,10,12) . Physical And Chemical Properties Analysis
3,5-Dibromosalicylamide has a molecular weight of 294.93 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass is 294.86665 g/mol and the monoisotopic mass is 292.86870 g/mol . The topological polar surface area is 63.3 Ų . The heavy atom count is 12 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties in Medicine and Microbiology
Field: Microbiology and Medicine
Summary
3,5-Dibromosalicylamide exhibits promising antimicrobial properties. Researchers have explored its potential as a novel agent to combat bacterial infections. By inhibiting bacterial growth or virulence mechanisms, it could serve as an alternative to traditional antibiotics. Notably, it targets Gram-negative pathogens, which are notorious for their resistance to existing drugs.
Methods of Application
Results
- 3,5-Dibromosalicylamide effectively weakens bacterial infection without significantly affecting bacterial growth .
Organic Synthesis: 4H-Chromenes
Field: Organic Chemistry
Summary
3,5-Dibromosalicylamide participates in the synthesis of 4H-chromenes. These heterocyclic compounds have diverse applications, including pharmaceuticals and agrochemicals. The reaction involves the condensation of 3,5-dibromosalicylamide with alkyl cyanoacetates in the presence of ammonium acetate.
Methods of Application
Results
Coordination Chemistry: Schiff Base Ligands
Field: Inorganic Chemistry
Summary
3,5-Dibromosalicylamide serves as a precursor for Schiff base ligands. These ligands form mononuclear complexes with transition metal ions (e.g., copper, nickel, zinc). Schiff base complexes find applications in catalysis, material science, and bioinorganic chemistry.
Methods of Application
Results
Safety And Hazards
The safety data sheet for 3,5-Dibromosalicylamide suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Eigenschaften
IUPAC Name |
3,5-dibromo-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLRPVGMEIBZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326292 | |
| Record name | 3,5-Dibromosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromosalicylamide | |
CAS RN |
17892-25-0 | |
| Record name | NSC526322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



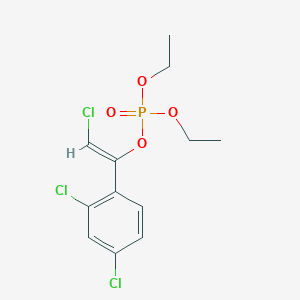
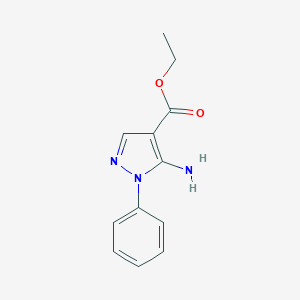
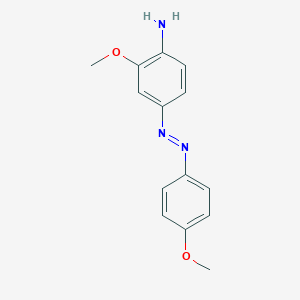
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
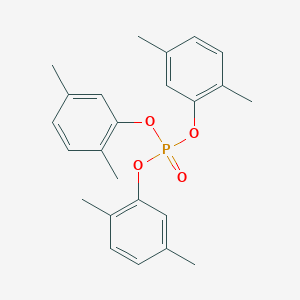
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
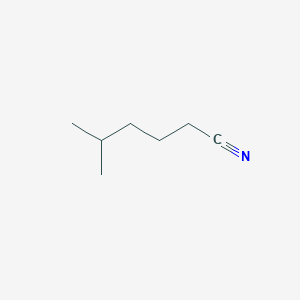
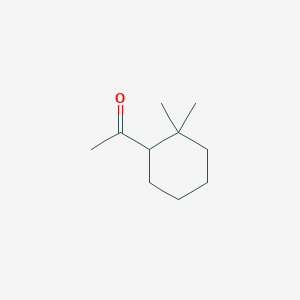
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
